molecular formula C26H29ClFN3O B11013401 C26H29ClFN3O

C26H29ClFN3O

Cat. No.: B11013401
M. Wt: 454.0 g/mol
InChI Key: KYVUZSJSHFBFAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diazepam can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of a base to form 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of diazepam involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Diazepam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diazepam has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on the central nervous system and its interaction with neurotransmitter receptors.

    Medicine: Extensively researched for its therapeutic effects in treating anxiety, seizures, and muscle spasms.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diazepam is unique in its long duration of action and its ability to be used in a wide range of therapeutic applications. It has a rapid onset of action and a relatively long half-life compared to other benzodiazepines, making it suitable for both acute and chronic treatment .

Properties

Molecular Formula

C26H29ClFN3O

Molecular Weight

454.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C26H29ClFN3O/c27-23-7-5-21(6-8-23)22(19-30-13-1-2-14-30)17-26(32)29-25-11-15-31(16-12-25)18-20-3-9-24(28)10-4-20/h1-10,13-14,22,25H,11-12,15-19H2,(H,29,32)

InChI Key

KYVUZSJSHFBFAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

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